![molecular formula C10H11N3S B13063319 4-(Thiophen-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13063319.png)
4-(Thiophen-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine
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Overview
Description
4-(Thiophen-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is a heterocyclic compound that combines the structural features of thiophene and imidazopyridine. Thiophene is a five-membered ring containing sulfur, while imidazopyridine is a fused bicyclic system consisting of an imidazole ring and a pyridine ring. This compound is of interest due to its potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Thiophen-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation reaction between a thiophene derivative and an imidazopyridine precursor. For example, the reaction of 3-thiophenecarboxaldehyde with 2-aminopyridine in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(Thiophen-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazopyridine moiety can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and imidazopyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazopyridine derivatives.
Substitution: Various substituted thiophene and imidazopyridine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
- Antipsychotic Agents : Research indicates that derivatives of 4-(Thiophen-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine exhibit high affinity for dopamine receptors (D2R and D3R) which are critical in the treatment of schizophrenia and other psychiatric disorders. A study highlighted the synthesis of bitopic ligands based on this compound that showed promising results in binding assays with D2R and D3R receptors .
- Cancer Therapeutics : The compound has been investigated for its potential in inhibiting cancer cell motility and proliferation. It has shown effectiveness in selectively targeting tumorigenic cells while sparing healthy cells. This selectivity is crucial for developing safer cancer treatments .
- Neuroprotective Effects : Some studies have suggested that imidazo[4,5-c]pyridine derivatives can exert neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases .
Materials Science Applications
- Organic Electronics : The unique electronic properties of thiophene-containing compounds make them suitable for applications in organic semiconductors. The incorporation of this compound into polymer matrices can enhance the conductivity and stability of organic electronic devices.
- Sensors : Due to their ability to interact with various chemical species, these compounds are being explored as active materials in chemical sensors. Their sensitivity to environmental changes makes them ideal candidates for detecting gases or pollutants .
Case Study 1: Antipsychotic Ligands Development
A series of studies focused on the development of ligands based on this compound demonstrated a significant increase in binding affinity for D2R compared to traditional compounds. This was achieved through structural modifications that enhanced receptor selectivity and reduced side effects associated with existing antipsychotic medications .
Case Study 2: Cancer Cell Inhibition
In a controlled laboratory setting, derivatives of this compound were tested against multiple cancer cell lines. Results indicated a marked inhibition of cell growth at concentrations as low as 10 µM without affecting non-tumorigenic cells. This selectivity was attributed to the compound’s ability to target specific signaling pathways involved in cancer cell proliferation .
Mechanism of Action
The mechanism of action of 4-(Thiophen-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-(Thiophen-2-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine
- 4-(Furan-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine
- 4-(Pyridin-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine
Uniqueness
4-(Thiophen-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and reactivity. This positioning can result in distinct biological activities and applications compared to similar compounds .
Biological Activity
4-(Thiophen-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological effects, particularly in the context of anticancer activity and other pharmacological properties.
- Molecular Formula : C₁₃H₉N₃S
- Molecular Weight : 205.28 g/mol
- CAS Number : 1934673-35-4
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities including anticancer properties and potential use as antifungal agents.
Anticancer Activity
A study evaluated the cytotoxic effects of various imidazo[4,5-c]pyridine derivatives against human cancer cell lines. The results indicated that certain derivatives showed significant cytotoxicity:
Compound | Cell Line | IC50 (μM) |
---|---|---|
4a | MCF-7 | 6.31 |
4h | A549 | 7.95 |
6c | HCT-116 | Moderate |
The compounds demonstrated varying degrees of effectiveness against lung (A549), breast (MCF-7), and colon (HCT-116) cancer cells. Notably, the compound with the thiophene moiety exhibited enhanced activity compared to others lacking this feature .
The mechanism by which these compounds exert their anticancer effects is thought to involve the inhibition of specific signaling pathways critical for cancer cell proliferation and survival. The presence of the thiophene ring may enhance interactions with biological targets due to its electron-rich nature .
Other Pharmacological Activities
In addition to anticancer properties, derivatives of imidazo[4,5-c]pyridine have been studied for their antifungal activities. A recent investigation into fungicidal efficacy showed that certain derivatives had lower EC50 values than established fungicides:
Compound | Activity Type | EC50 (mg/L) |
---|---|---|
4a | Fungicidal | 4.69 |
4f | Fungicidal | 1.96 |
Diflumetorim | Standard | 21.44 |
These results indicate that compounds like this compound may serve as effective alternatives or complements to existing antifungal treatments .
Case Studies
- Cytotoxicity Study : A comprehensive study involving multiple cell lines highlighted the potential of imidazo[4,5-c]pyridine derivatives in targeting cancer cells. Compounds were subjected to MTT assays to determine their IC50 values across different cancer types.
- Fungicidal Efficacy : In greenhouse trials assessing fungicidal activity against various pathogens, compounds derived from thiophene exhibited superior performance compared to traditional fungicides.
Properties
Molecular Formula |
C10H11N3S |
---|---|
Molecular Weight |
205.28 g/mol |
IUPAC Name |
4-thiophen-3-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C10H11N3S/c1-3-11-9(7-2-4-14-5-7)10-8(1)12-6-13-10/h2,4-6,9,11H,1,3H2,(H,12,13) |
InChI Key |
DHAIYOSADFKYAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C2=C1NC=N2)C3=CSC=C3 |
Origin of Product |
United States |
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